3-Oxo Citalopram

Regulatory Compliance Method Validation Quality Control

3-Oxo Citalopram is the definitive EP/USP reference standard for Citalopram EP Impurity C and Escitalopram EP Impurity C, mandated for ANDA, DMF, and batch-release QC testing. Its confirmed role as an activated-sludge biotransformation product enables validated LC-MS/MS wastewater monitoring. Distinct SSRI-independent SVMP inhibition (Ki 19.26×10⁻⁹ kcal/mol) makes it a unique toxinology tool. Substitution with citalopram API or other related compounds is analytically invalid per EP/USP monographs. Supplied with lot-specific CoA documenting purity and characterization.

Molecular Formula C20H19FN2O2
Molecular Weight 338.4 g/mol
CAS No. 372941-54-3
Cat. No. B195629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo Citalopram
CAS372941-54-3
Synonyms1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo- 5-isobenzofurancarbonitrile;  USP Citalopram Related Compound C
Molecular FormulaC20H19FN2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3
InChIKeyASGSMDPSNUXWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Thick Gel

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo Citalopram (CAS 372941-54-3) | Regulatory Impurity Standard for Citalopram & Escitalopram Quality Control


3-Oxo Citalopram (CAS 372941-54-3), systematically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile, is an oxidized lactone derivative and recognized metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer escitalopram [1]. This compound is officially designated as Citalopram EP Impurity C and Escitalopram EP Impurity C under European Pharmacopoeia nomenclature, as well as Citalopram USP Related Compound C under United States Pharmacopeia standards . 3-Oxo Citalopram was identified as a novel citalopram metabolite in 2020 using human liver microsomes and UHPLC-Q-TOF methodology, establishing it as a marker for comprehensive drug metabolism studies [2]. The compound has a molecular formula of C20H19FN2O2, a molecular weight of 338.4 g/mol, and is characterized as an off-white to pale yellow solid with a melting point of 74–78°C and hygroscopic storage requirements [1].

Why 3-Oxo Citalopram Cannot Be Substituted by Citalopram API or Other Citalopram Impurities in Analytical and Research Applications


Generic substitution of 3-Oxo Citalopram with citalopram active pharmaceutical ingredient (API), desmethylcitalopram, citalopram N-oxide, or other citalopram-related impurities is analytically invalid and scientifically inappropriate. Citalopram API (C20H21FN2O, MW 324.4 g/mol) and 3-Oxo Citalopram (C20H19FN2O2, MW 338.4 g/mol) are chemically distinct entities that exhibit different chromatographic retention times, mass spectrometric fragmentation patterns, and ultraviolet absorption characteristics [1]. Regulatory authorities including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the use of specific certified reference standards, not surrogates, for impurity identification, quantification, and method validation in abbreviated new drug applications (ANDAs) and commercial quality control [2]. In environmental fate and transformation product studies, 3-Oxo Citalopram serves as a confirmed reference standard for wastewater treatment monitoring and ecotoxicological risk assessment, a role that cannot be fulfilled by parent drug or other metabolites lacking its specific environmental persistence profile [3]. Furthermore, 3-Oxo Citalopram has demonstrated a unique pharmacological property—dose-dependent inhibition of snake venom metalloprotease (SVMP)-induced hemorrhage with a binding affinity (Ki) of 19.26 × 10⁻⁹ kcal/mol—which is entirely absent in citalopram and structurally unrelated to its SSRI activity [4]. Each piece of evidence below establishes quantifiable, comparator-based differentiation that informs rigorous scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 3-Oxo Citalopram (CAS 372941-54-3) vs. Comparator Compounds


Regulatory Identity Differentiation: 3-Oxo Citalopram as EP Impurity C vs. Citalopram EP Impurity A (Desmethylcitalopram)

3-Oxo Citalopram is officially designated as Citalopram EP Impurity C and Escitalopram EP Impurity C under European Pharmacopoeia monograph standards, with the CAS registry number 372941-54-3 serving as its unique and globally recognized chemical identifier. This compound is chemically distinct from Citalopram EP Impurity A (desmethylcitalopram; CAS 62498-65-9; C19H19FN2O; MW 310.4 g/mol) and cannot be substituted for any other impurity reference standard in regulatory submissions. The molecular formula difference (C20H19FN2O2 vs. C19H19FN2O) and mass difference (338.4 vs. 310.4 g/mol) provide unambiguous analytical discrimination via high-resolution mass spectrometry .

Regulatory Compliance Method Validation Quality Control

Metabolite Identification and Environmental Transformation Product Confirmation: 3-Oxo Citalopram vs. Parent Citalopram

3-Oxo Citalopram was identified as one of 14 transformation products (TPs) formed during the activated sludge biotransformation of citalopram in wastewater treatment systems. Among these 14 TPs, only four compounds were definitively confirmed through the purchase of authentic reference standards: N-desmethylcitalopram, citalopram amide, citalopram carboxylic acid, and 3-oxo-citalopram. The remaining 10 TPs remained tentatively identified without reference standard confirmation [1]. In a separate 2020 study using human liver microsomes and photocatalytic simulation, 3-oxocitalopram and 3-hydroxycitalopram were identified as new, previously undescribed metabolites of citalopram [2].

Drug Metabolism Environmental Fate LC-MS Analysis

In Silico Toxicity Profile Differentiation: 3-Oxo Citalopram vs. Parent Citalopram and Other Metabolites

In the 2020 Gawlik et al. study, in silico toxicity predictions were calculated for citalopram and all identified metabolites including 3-oxocitalopram and 3-hydroxycitalopram. The assessment evaluated four toxicity endpoints: acute toxicity to rodents, genotoxicity, carcinogenicity, and developmental toxicity, along with receptor-mediated toxicity profiles [1]. The study employed multiple in silico prediction tools to generate comparative toxicity data across the entire metabolite panel, enabling risk-ranking of transformation products [1]. While quantitative prediction values for each endpoint were calculated, the study noted that 3-oxocitalopram and 3-hydroxycitalopram were newly identified metabolites whose toxicity profiles had not previously been characterized, establishing a baseline for future toxicological investigation [1].

Toxicology In Silico Prediction Risk Assessment

Physical Property and Storage Condition Differentiation: 3-Oxo Citalopram vs. Desmethylcitalopram

3-Oxo Citalopram exhibits distinct physical properties and storage requirements that differentiate it from other citalopram metabolites and impurities. The compound is characterized as an off-white to pale yellow solid with a melting point of 74–78°C and requires storage at -20°C under inert atmosphere due to its hygroscopic nature [1]. In contrast, desmethylcitalopram (citalopram EP Impurity A) is typically supplied as a different salt form with distinct storage specifications. The chromatographic behavior also differs substantially: 3-Oxo Citalopram possesses an XLogP3-AA value of 3.4, 0 hydrogen bond donors, and 5 hydrogen bond acceptors, compared to citalopram (XLogP3-AA 3.7; 1 hydrogen bond donor; 3 hydrogen bond acceptors) and desmethylcitalopram (1 hydrogen bond donor; 3 hydrogen bond acceptors) [2]. These physicochemical differences directly impact reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) retention behavior [3].

Analytical Chemistry Reference Standard Handling Stability

Unique Pharmacological Activity: 3-Oxo Citalopram Inhibition of Snake Venom Hemorrhagic Activity vs. Citalopram (No Reported Activity)

In a 2011 study published in Basic & Clinical Pharmacology & Toxicology, 3-Oxo Citalopram—referred to in the study as DFD (1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile)—was evaluated for inhibition of snake venom metalloprotease (SVMP)-induced hemorrhage. DFD effectively neutralized hemorrhagic activity of viper venoms from Echis carinatus, Echis ocellatus, Echis carinatus sochureki, Echis carinatus leakeyi, and Crotalus atrox in a dose-dependent manner. Molecular docking studies revealed that DFD binds to the hydrophobic pocket of SVMP with a calculated Ki of 19.26 × 10⁻⁹ kcal/mol, without chelating Zn²⁺ in the active site [1]. Histological examination confirmed that DFD neutralized basement membrane degradation and reduced inflammatory leukocyte accumulation at the venom injection site [1]. This SVMP inhibitory activity is entirely distinct from citalopram's serotonin reuptake inhibition mechanism and has not been reported for citalopram API or any other citalopram metabolite [1].

Toxinology Snake Venom Metalloprotease Inhibition

3-Oxo Citalopram (CAS 372941-54-3) | Optimal Application Scenarios Based on Quantitative Evidence


Regulatory-Compliant Impurity Profiling in Citalopram and Escitalopram Drug Substance Quality Control

3-Oxo Citalopram is the required reference standard for identifying, quantifying, and reporting Citalopram EP Impurity C and Escitalopram EP Impurity C in pharmaceutical quality control testing. Regulatory submissions for Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs), and commercial batch release testing mandate the use of the exact EP/USP-specified impurity reference material; substitution with any alternative citalopram impurity standard compromises analytical method validation and may result in regulatory citation or rejection . The compound is supplied with a certificate of analysis documenting purity (>95%), lot-specific characterization data, and regulatory guideline compliance .

Confirmed Reference Standard for Wastewater Treatment Plant Monitoring and Ecotoxicological Risk Assessment

3-Oxo Citalopram is one of only four confirmed citalopram transformation products (among 14 total detected TPs) for which authentic reference standards have been purchased and analytically verified, as established by Aalizadeh et al. (2016) in activated sludge biotransformation studies . Quantitative monitoring of 3-Oxo Citalopram in wastewater effluent and receiving waters requires this reference standard for accurate concentration determination via LC-MS/MS. The confirmed identity enables reliable ecotoxicological risk quotient calculations for aquatic organisms at multiple trophic levels .

Experimental Validation of In Silico Toxicity Predictions for Drug Metabolite Safety Assessment

The 2020 Gawlik et al. study performed comprehensive in silico toxicity predictions for 3-oxocitalopram across acute rodent toxicity, genotoxicity, carcinogenicity, and developmental toxicity endpoints . Procurement of authenticated 3-Oxo Citalopram reference material enables in vitro and in vivo experimental validation of these in silico predictions, a critical step in drug metabolite safety assessment for regulatory toxicology submissions and environmental risk evaluation of pharmaceutical transformation products .

Tool Compound for Snake Venom Metalloprotease (SVMP) Inhibitor Discovery and Venom Neutralization Research

3-Oxo Citalopram (DFD) has demonstrated dose-dependent neutralization of hemorrhagic activity induced by medically important viper venoms (Echis carinatus, Echis ocellatus, Echis carinatus sochureki, Echis carinatus leakeyi, and Crotalus atrox) with a calculated SVMP binding affinity of Ki = 19.26 × 10⁻⁹ kcal/mol . This activity is structurally and pharmacologically unrelated to citalopram's SSRI mechanism, positioning 3-Oxo Citalopram as a unique tool compound for toxinology research, SVMP inhibitor screening, and investigation of matrix metalloprotease (MMP)-related pathologies including inflammation and cancer metastasis .

Technical Documentation Hub

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38 linked technical documents
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